2,4-diamino-N-phenylbenzamide 2,4-diamino-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.: 53101-95-4; 77142-69-9
VCID: VC5929508
InChI: InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17)
SMILES: C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N
Molecular Formula: C13H13N3O
Molecular Weight: 227.267

2,4-diamino-N-phenylbenzamide

CAS No.: 53101-95-4; 77142-69-9

Cat. No.: VC5929508

Molecular Formula: C13H13N3O

Molecular Weight: 227.267

* For research use only. Not for human or veterinary use.

2,4-diamino-N-phenylbenzamide - 53101-95-4; 77142-69-9

Specification

CAS No. 53101-95-4; 77142-69-9
Molecular Formula C13H13N3O
Molecular Weight 227.267
IUPAC Name 2,4-diamino-N-phenylbenzamide
Standard InChI InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17)
Standard InChI Key DLHWNBZHYWNPIG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N

Introduction

Chemical Identity and Structural Properties

2,4-Diamino-N-phenylbenzamide belongs to the class of N-phenylbenzamides, characterized by a benzamide core substituted with amino groups at the 2- and 4-positions and an N-phenyl moiety. Key physicochemical properties include:

Molecular Geometry and Stability

  • Hydrogen Bonding: The 2,4-diamino groups facilitate intramolecular hydrogen bonding, enhancing stability and influencing solubility .

  • Tautomerism: The compound may exhibit keto-enol tautomerism due to the amide linkage, though this remains under investigation .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H13N3O\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}
Molecular Weight227.26 g/mol
CAS Registry77142-69-9
Melting PointNot reported-
Solubility (Water)Low

Synthetic Methodologies

Nitro Reduction Pathway

The most reported synthesis involves a two-step nitro reduction strategy :

  • Coupling Reaction: 4-Nitroaniline reacts with 4-nitrobenzoyl chloride to form 4-nitro-N-(4-nitrophenyl)benzamide.

  • Catalytic Hydrogenation: Nitro groups are reduced using 5% Pd/C under H2\text{H}_{2} pressure, yielding the diamine product.

Table 2: Synthesis Yields and Conditions

IntermediateYield (%)ConditionsSource
4-Nitro-N-(4-nitrophenyl)benzamide65–96RT, anhydrous DMF
2,4-Diamino-N-phenylbenzamide70–8560°C, 5% Pd/C, H2\text{H}_{2} (50 psi)

Alternative Routes

  • Tin(II) Chloride Reduction: For halogen-containing analogs, SnCl2\text{SnCl}_{2}/HCl in ethanol achieves selective reduction .

  • One-Pot Multicomponent Reactions: Recent protocols using imidazole precursors report 80–85% yields in 2–4 hours .

CompoundCancer Cell LineIC50_{50} (μM)Target DNA SequenceKDK_{D} (μM)
4eMCF-77.5A2_{2}T2_{2}0.45
4fHCT-11611.1(CG)4_{4}1.18

Computational Insights

Molecular Docking

  • ABL1 Kinase Inhibition: Derivatives 4e and 4f show higher binding affinity (-9.2 to -10.1 kcal/mol) than imatinib (-8.7 kcal/mol) due to π-π stacking with Phe382 .

  • DNA Interaction: Free energy calculations confirm preferential binding to A/T-rich regions (ΔG\Delta G: -6.3 kcal/mol) .

ADME Profiling

  • Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration) .

  • Metabolic Stability: Moderate CYP3A4 clearance (t1/2_{1/2} = 2.1 h) .

SupplierPackagingPrice (USD)Purity
Matrix Scientific500 mg23795%
American Custom Chemicals5 mg495.9195%

Challenges and Future Directions

  • Toxicity Profiling: No in vivo data exist; acute oral LD50_{50} studies are critical.

  • Formulation Development: Low aqueous solubility necessitates nanoparticle encapsulation or prodrug strategies.

  • Target Expansion: Explore kinase inhibitors beyond ABL1 (e.g., EGFR, VEGFR).

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